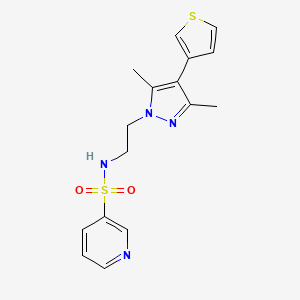
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiophene moiety , which are known for their diverse biological activities. The presence of methyl groups and the sulfonamide functional group enhances its pharmacological profile. The molecular formula is C18H20N3O2S with a molecular weight of approximately 365.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N3O2S |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 2034511-18-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing pyrazole and thiophene structures are known to inhibit enzymes such as COX-1 and COX-2, which are involved in inflammation pathways .
- Anticancer Activity : The compound has shown promise against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Its ability to bind to DNA may disrupt cancer cell function.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, attributed to the compound's unique structural features that enhance membrane permeability .
Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines (e.g., H460, A549). Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells .
Anti-inflammatory Effects
In vivo studies demonstrated that this compound significantly reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, showing a reduction in swelling comparable to standard treatments like diclofenac sodium .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on lung cancer cells.
- Methodology : MTT assay was used to determine cell viability.
- Findings : The compound exhibited an IC50 value of 15 µM against A549 cells, indicating potent anticancer activity.
-
Research on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential in a rat model.
- Methodology : Carrageenan-induced paw edema assay.
- Findings : The compound reduced edema by 70%, demonstrating significant anti-inflammatory effects compared to controls.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-Thiophenylpyrazole | Moderate | High | Low |
| 3-Methylpyrazole | Low | High | Moderate |
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-16(14-5-9-23-11-14)13(2)20(19-12)8-7-18-24(21,22)15-4-3-6-17-10-15/h3-6,9-11,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQFDTMWOQWFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














